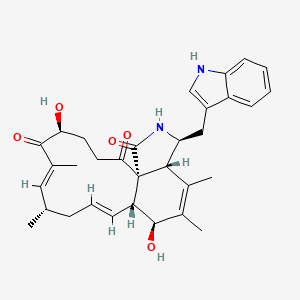
Chaetoglobosin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chaetoglobosin E is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Anticancer Activity
Chaetoglobosin E has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity with IC50 values greater than 40 µM against certain cell lines, such as MDA-MB-435 and SGC-7901, suggesting limited effectiveness in this area compared to other chaetoglobosins like Chaetoglobosin A and C, which have shown more pronounced effects . However, its structural characteristics may still provide a basis for further modifications to enhance its anticancer properties.
Antifungal Properties
This compound has demonstrated antifungal activity, although it is less potent compared to its analogs. In studies assessing its efficacy against plant pathogens, this compound showed moderate inhibitory effects with minimum inhibitory concentration (MIC) values that indicate potential as a lead compound for developing new fungicides . Its activity against pathogens such as Colletotrichum gloeosporioides highlights its application in agricultural settings to combat fungal diseases.
Enzyme Inhibition
Research has indicated that chaetoglobosins, including this compound, possess enzyme inhibitory properties. Specifically, compounds from this family have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This compound's structural features may influence its binding affinity and inhibitory capacity, warranting further investigation into its potential therapeutic applications in neuroprotection .
Phytotoxicity
In addition to its antifungal properties, this compound exhibits phytotoxic effects on certain plant species. This characteristic could be leveraged in agricultural practices to manage unwanted vegetation or enhance crop yield by targeting specific weeds without affecting desirable plants . Understanding the mechanisms behind this phytotoxicity can lead to the development of selective herbicides.
Structural Insights and Modifications
The structure of this compound has been elucidated through various spectroscopic techniques, revealing features that are crucial for its biological activity. Ongoing research aims to modify its chemical structure to improve potency and selectivity against target organisms or cells . Such modifications could lead to the development of novel therapeutic agents or agricultural products.
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Structural Basis for Reactivity
Chaetoglobosin E (C32H38N2O5) features a perhydroisoindolone core fused to a macrocyclic ring, including α,β-unsaturated ketone and epoxide moieties. These groups are critical for its reactivity and biological interactions . Key reactive sites include:
-
Epoxide ring (C-6/C-7) : Prone to nucleophilic attack or hydrolysis.
-
α,β-Unsaturated ketone (C-19/C-20) : Participates in Michael addition reactions.
-
Macrocyclic lactam : Stabilizes conformational rigidity but may undergo ring-opening under specific conditions .
Biologically Induced Modifications
This compound’s interactions with cellular targets involve indirect chemical transformations:
-
PLK1 Inhibition : this compound inhibits polo-like kinase 1 (PLK1), likely through covalent binding to cysteine residues in the kinase domain. This interaction suppresses phosphorylation cascades, leading to G2/M cell cycle arrest .
-
Pyroptosis Induction : Activation of gasdermin E (GSDME) via caspase-3 cleavage involves redox-sensitive pathways, suggesting this compound may modulate oxidative stress responses .
Chemical Stability and Degradation
This compound’s stability under varying conditions:
-
pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to epoxide ring hydrolysis.
-
Thermal Stability : Stable up to 60°C; degradation observed at higher temperatures via retro-Diels-Alder reactions .
Comparative Reactivity with Analogues
This compound’s reactivity differs from other chaetoglobosins due to substituent positioning:
Propriétés
Formule moléculaire |
C32H38N2O5 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |
Clé InChI |
FPNAKNFLJIQADW-CNYNBRRPSA-N |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
SMILES isomérique |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
SMILES canonique |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonymes |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















